2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
CAS No.: 117046-73-8
Cat. No.: VC11795009
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117046-73-8 |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)23-13-10-22(11-14-23)12-15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 |
| Standard InChI Key | JNQACUZWBSCLDV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione, reflecting its core structure: a phthalimide (isoindoline-1,3-dione) group connected via an ethyl chain to a 4-(4-methoxyphenyl)piperazine moiety . Key identifiers include:
The piperazine ring contributes to conformational flexibility, enabling interactions with biological targets, while the methoxyphenyl group may influence binding affinity through electronic effects .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) data for structurally similar derivatives reveal characteristic signals:
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¹H NMR: Peaks at δ 2.91–3.88 ppm correspond to piperazine and ethyl linker protons, while aromatic protons of the phthalimide and methoxyphenyl groups appear between δ 7.43–7.91 ppm .
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¹³C NMR: Carbonyl carbons of the phthalimide resonate near δ 165–168 ppm, with aromatic carbons in the δ 123–134 ppm range .
Density Functional Theory (DFT) calculations predict a planar phthalimide core and a staggered conformation for the ethyl-piperazine chain, optimizing π-π stacking and hydrogen-bonding capabilities .
Synthesis and Synthetic Strategies
Gabriel Synthesis Protocol
The compound is synthesized via a modified Gabriel synthesis, a two-step process involving:
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Formation of 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione:
Phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a yellow precipitate after 24 hours . -
Amidation with 4-methoxybenzoyl chloride:
The intermediate undergoes amidation with 4-methoxybenzoyl chloride in dichloromethane, facilitated by N,N-diisopropylethylamine (DIPEA). Purification via silica gel chromatography isolates the final product .
Optimization and Yield
Reaction yields for analogous derivatives range from 65–85%, influenced by substituent electronic effects. Electron-donating groups (e.g., methoxy) enhance nucleophilicity, improving amidation efficiency . High-performance liquid chromatography (HPLC) purity exceeds 95% for most batches.
Biological Activity and Mechanistic Insights
Acetylcholinesterase Inhibition
While direct data for this compound is unavailable, structurally related phthalimide derivatives exhibit potent AChE inhibition. For example:
These values surpass donepezil’s IC₅₀ of 410 nM, highlighting the role of substituents in enhancing activity . The methoxy group’s electron-donating nature likely stabilizes cation-π interactions with AChE’s Phe330 residue .
Molecular Docking Studies
Docking simulations using AChE (PDB ID 4EY7) reveal:
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The phthalimide core engages in π-π stacking with Trp279.
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The piperazine nitrogen forms a hydrogen bond with Ser200.
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The methoxyphenyl group occupies the peripheral anionic site, mimicking donepezil’s benzyl moiety .
Substituent position critically affects binding; para-methoxy groups optimize steric compatibility, whereas meta-substituents may disrupt hydrophobic contacts .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are needed to optimize substituent effects. Potential modifications include:
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Introducing bulkier groups (e.g., trifluoromethoxy) to enhance hydrophobic interactions.
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Exploring heterocyclic replacements for the piperazine ring to improve blood-brain barrier permeability .
Preclinical Development
Future work should prioritize:
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In vivo toxicity profiling: Acute toxicity studies in rodents to establish safety margins.
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Pharmacokinetic optimization: Enhancing oral bioavailability through prodrug strategies or nanoformulations.
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